(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 2-thioxothiazolidin-4-one core. Its unique structural features include:
Properties
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-20-14-9-3-2-8-13(14)18-16(19)15(23-17(18)22)10-4-6-12-7-5-11-21-12/h2-11H,1H3/b6-4+,15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTVSFYZTYYHHE-IJPYFETJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structural Overview
The molecular structure of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 293.34 g/mol |
| SMILES | COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S |
| InChI | InChI=1S/C15H13N3O2S/c1-21-9-8-19-16(20)15(24-17(19)23)10-13-6-7-14(22-13)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3/b15-10+ |
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown significant potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action :
- Case Studies :
- A study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
- Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models, showing a significant reduction in tumor volume compared to control groups .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones are also noteworthy. The compound has been evaluated against several bacterial strains:
- Antibacterial Assays :
- Biofilm Inhibition :
Pharmacological Implications
The diverse biological activities of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one suggest its potential as a lead compound for drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity.
Scientific Research Applications
Antioxidant Activity
Research indicates that thiazolidinones exhibit significant antioxidant properties. Studies have shown that (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the thiazolidinone core, which interacts with microbial enzymes, disrupting their function and leading to cell death .
Anti-inflammatory Effects
Studies have suggested that this compound may inhibit inflammatory pathways by modulating cytokine production. This property makes it a potential candidate for treating inflammatory diseases such as arthritis and asthma .
Study on Antioxidant Activity
A study evaluated the antioxidant potential of thiazolidinone derivatives, including (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one, using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, supporting its use in formulations aimed at oxidative stress-related conditions .
Evaluation of Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, suggesting its potential as an antimicrobial agent in clinical settings .
Anti-inflammatory Mechanism Investigation
Research involving cellular models demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines IL-6 and TNF-alpha, indicating its mechanism of action in modulating inflammation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Physicochemical Properties
Table 2: Melting Points and Spectral Features
Key Observations :
- The 2-methoxyphenyl group in the target compound may elevate its melting point compared to hydroxy-substituted derivatives (e.g., 3d) due to reduced hydrogen bonding .
- Furan's oxygen atom could introduce distinct NMR shifts (e.g., δ 6.3–7.4 for furyl protons) and IR absorption near 1250 cm⁻¹ (C-O-C) .
Table 3: Reported Bioactivities of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
